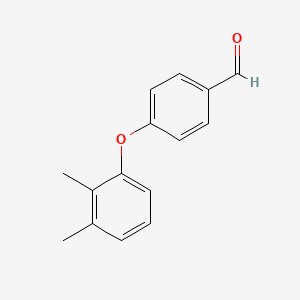
Benzaldehyde, 4-(2,3-dimethylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-(2,3-dimethylphenoxy)-: is an organic compound with the molecular formula C15H14O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2,3-dimethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde derivatives is the oxidation of toluene in the presence of an oxidizing agent such as magnesium dioxide or vanadium (V) oxide. The reaction typically occurs in an acidic environment, converting the methyl group to an aldehyde group.
Industrial Production Methods: Industrial production methods for benzaldehyde derivatives often involve large-scale oxidation processes using air or oxygen in the presence of catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzaldehyde, 4-(2,3-dimethylphenoxy)- can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated benzaldehyde derivatives
Applications De Recherche Scientifique
Chemistry: Benzaldehyde, 4-(2,3-dimethylphenoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of aldehyde derivatives on cellular processes. It may also be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities .
Industry: In the industrial sector, benzaldehyde derivatives are used in the production of fragrances, flavorings, and dyes. The unique aromatic properties of these compounds make them valuable in the formulation of various consumer products .
Mécanisme D'action
The mechanism of action of benzaldehyde, 4-(2,3-dimethylphenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
- 4-(3,5-Dimethylphenoxy)benzaldehyde
- 4-(4-Chloro-3-methylphenoxy)benzaldehyde
- 4-(benzyloxy)-3,5-dimethylphenol
Comparison: Benzaldehyde, 4-(2,3-dimethylphenoxy)- is unique due to the specific positioning of the dimethylphenoxy group, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
61343-93-9 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-(2,3-dimethylphenoxy)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-15(12(11)2)17-14-8-6-13(10-16)7-9-14/h3-10H,1-2H3 |
Clé InChI |
YXDRJYYFXXBPOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
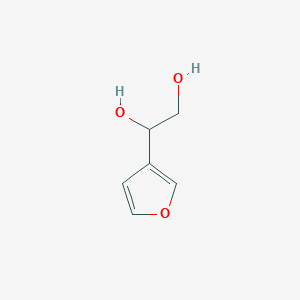
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
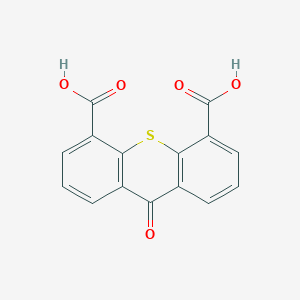
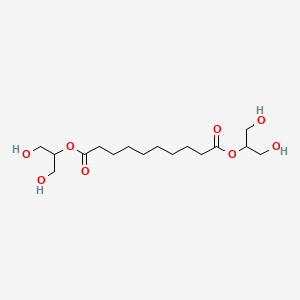
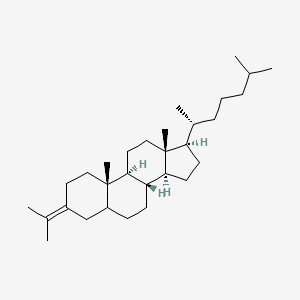
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)

![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
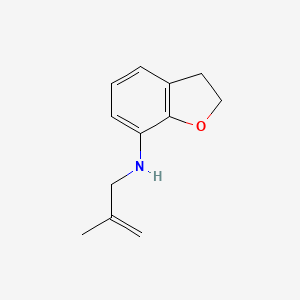
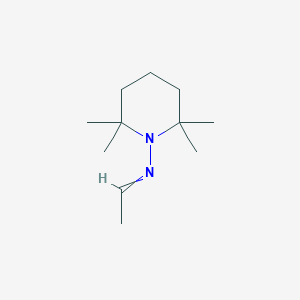
![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)
